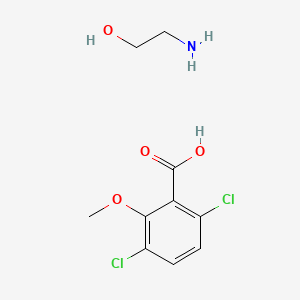

Dicamba-olamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

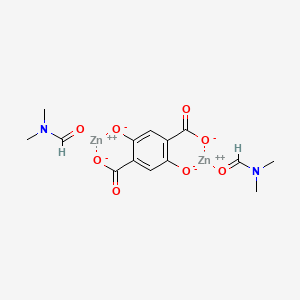

Dicamba-olamine est un sel d'organoammonium qui est le sel d'éthanolamine de la dicamba. Il est largement utilisé comme herbicide pour contrôler les mauvaises herbes à feuilles larges annuelles et vivaces ainsi que les espèces de buissons. This compound est connu pour son efficacité dans les applications agricoles, notamment dans les cultures comme le coton, la canne à sucre, le soja, le sorgho et les céréales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Dicamba-olamine est synthétisé en faisant réagir la dicamba (acide 3,6-dichloro-2-méthoxybenzoïque) avec l'éthanolamine. La réaction implique généralement le mélange de dicamba avec de l'éthanolamine dans un solvant approprié sous des conditions de température et de pH contrôlées pour former le sel d'éthanolamine .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes requises pour l'utilisation agricole .

Analyse Des Réactions Chimiques

Types de réactions

Dicamba-olamine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés aminés correspondants.

Substitution : Les réactions de substitution peuvent se produire au niveau des groupes chloro, conduisant à la formation de différents produits substitués.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés de la dicamba, la dicamba substituée par une amine et d'autres dérivés substitués de l'acide benzoïque .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des herbicides et le devenir environnemental.

Biologie : Étudié pour ses effets sur la physiologie des plantes et son rôle dans le contrôle de la croissance des mauvaises herbes.

Industrie : Largement utilisé en agriculture pour le contrôle des mauvaises herbes, contribuant à l'augmentation des rendements des cultures et aux pratiques agricoles durables

Mécanisme d'action

This compound fonctionne comme une auxine synthétique, imitant l'hormone végétale naturelle auxine. Il est absorbé par les feuilles et se transloque dans toute la plante, provoquant une croissance incontrôlée, conduisant à la mort de la plante. Les cibles moléculaires comprennent les récepteurs de l'auxine et les voies impliquées dans la production d'éthylène et d'acide abscissique, ce qui entraîne une inhibition de la croissance, une sénescence et une décomposition des tissus .

Applications De Recherche Scientifique

Dicamba-olamine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying herbicide chemistry and environmental fate.

Biology: Investigated for its effects on plant physiology and its role in controlling weed growth.

Industry: Widely used in agriculture for weed control, contributing to increased crop yields and sustainable farming practices

Mécanisme D'action

Dicamba-olamine functions as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocates throughout the plant, causing uncontrolled growth, leading to plant death. The molecular targets include auxin receptors and pathways involved in ethylene and abscisic acid production, which result in growth inhibition, senescence, and tissue decay .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2,4-dichlorophénoxyacétique (2,4-D) : Un autre herbicide largement utilisé ayant des propriétés similaires d'imitation de l'auxine.

Triclopyr : Un herbicide utilisé pour contrôler les plantes ligneuses et les mauvaises herbes à feuilles larges.

Glyphosate : Un herbicide non sélectif utilisé pour le contrôle des mauvaises herbes à large spectre

Unicité

Dicamba-olamine est unique en raison de sa formulation spécifique sous forme de sel d'éthanolamine, ce qui améliore sa solubilité et son efficacité dans certaines applications agricoles. Son action sélective sur les mauvaises herbes à feuilles larges tout en étant moins toxique pour les graminées en fait un outil précieux dans la gestion intégrée des mauvaises herbes .

Propriétés

Numéro CAS |

53404-28-7 |

|---|---|

Formule moléculaire |

C10H13Cl2NO4 |

Poids moléculaire |

282.12 g/mol |

Nom IUPAC |

2-aminoethanol;3,6-dichloro-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H6Cl2O3.C2H7NO/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;3-1-2-4/h2-3H,1H3,(H,11,12);4H,1-3H2 |

Clé InChI |

PYJWLFDSOCOIHD-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)

![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)

![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)

![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)

![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)

![4-Fluoro-5-[2-(3-methylmorpholin-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]pyridin-2-amine](/img/structure/B12299124.png)